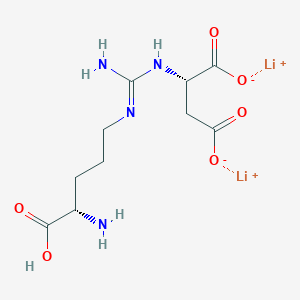

L-Argininosuccinicacidlithiumsalt

Description

Historical Perspectives in Metabolic Biochemistry

The understanding of L-Argininosuccinic acid is intrinsically linked to the elucidation of the urea (B33335) cycle. This metabolic pathway was the first of its kind to be discovered. The deficiency of the enzyme argininosuccinate (B1211890) lyase (ASL) leads to the accumulation of L-Argininosuccinic acid in the blood and urine, a condition known as argininosuccinic aciduria. wikipedia.orgacs.org This inherited disorder is the second most common urea cycle disorder. acs.orgnih.gov Historically, the study of such metabolic disorders has provided profound insights into the fundamental biochemical pathways of the human body. The identification of L-Argininosuccinic acid as the accumulating substrate in argininosuccinic aciduria was a key step in confirming its role as an intermediate in the urea cycle. chemchart.com

Contemporary Research Significance of L-Argininosuccinic Acid and its Salts

In modern biochemical research, L-Argininosuccinic acid and its salts continue to be of great importance. They are utilized in a variety of research applications, including:

Metabolic Studies: L-Argininosuccinic acid is a key metabolite in several metabolic pathways, including the urea cycle, and the alanine, aspartate, and glutamate (B1630785) metabolism pathways. sigmaaldrich.comsigmaaldrich.com Its presence and concentration are critical indicators of the functional state of these pathways.

Enzyme Characterization: The compound serves as a substrate for the enzyme argininosuccinate lyase (ASL), which cleaves it into arginine and fumarate (B1241708). nih.govumaryland.edu This reaction is essential for both the urea cycle and the citric acid cycle. wikipedia.orgumaryland.edu Studying the kinetics and inhibition of ASL often involves the use of L-Argininosuccinic acid.

Disease Modeling: Research into argininosuccinic aciduria often utilizes L-Argininosuccinic acid to understand the pathophysiology of the disease. nih.gov Mouse models of this condition have been developed to study the biochemical consequences of its accumulation. nih.gov

Biomarker Discovery: The detection and quantification of L-Argininosuccinic acid and its cyclic derivatives in biological samples are crucial for the diagnosis of argininosuccinic aciduria. acs.orgnih.gov Research focuses on developing more accurate and specific analytical methods, such as mass spectrometry and NMR spectroscopy, for its detection. nih.gov

Scope of Academic Inquiry into L-Argininosuccinic Acid Lithium Salt Research

The lithium salt of L-Argininosuccinic acid is a specific formulation used in research settings. Academic inquiry into L-Argininosuccinic acid lithium salt primarily focuses on its utility as a stable, soluble, and readily available source of the L-Argininosuccinic acid anion for in vitro studies. Research applications include its use in enzyme assays to determine the activity of argininosuccinate lyase and in calibration standards for analytical methods aimed at quantifying L-Argininosuccinic acid in biological fluids. The lithium salt form provides a convenient and reliable way for researchers to work with this important biochemical intermediate.

| Property | Value |

| IUPAC Name | N-[{[(4S)-4-amino-4-carboxybutyl]amino}(imino)methyl]-L-aspartic acid |

| Molecular Formula | C10H18N4O6 |

| Molar Mass | 290.27 g/mol |

| CAS Number | 2387-71-5 |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H16Li2N4O6 |

|---|---|

Molecular Weight |

302.2 g/mol |

IUPAC Name |

dilithium;(2S)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioate |

InChI |

InChI=1S/C10H18N4O6.2Li/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16;;/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14);;/q;2*+1/p-2/t5-,6-;;/m0../s1 |

InChI Key |

VCXQXPVAEFFUBO-USPAICOZSA-L |

Isomeric SMILES |

[Li+].[Li+].C(C[C@@H](C(=O)O)N)CN=C(N)N[C@@H](CC(=O)[O-])C(=O)[O-] |

Canonical SMILES |

[Li+].[Li+].C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Dynamics of L Argininosuccinic Acid

Central Role in the Urea (B33335) Cycle

The urea cycle is a series of biochemical reactions that converts highly toxic ammonia (B1221849) into urea for excretion. L-Argininosuccinic acid serves as a key molecule within this pathway, bridging the condensation of citrulline and aspartate to the eventual formation of urea.

Argininosuccinate (B1211890) Synthetase (ASS) Activity and L-Argininosuccinic Acid Formation

The synthesis of L-Argininosuccinic acid is catalyzed by the enzyme Argininosuccinate Synthetase (ASS). ebi.ac.ukwikiwand.comnih.govwikipedia.orgwikipedia.org This reaction represents the rate-limiting step in the urea cycle. nih.govtamu.edu The process begins with the activation of citrulline by ATP, forming a citrullyl-AMP intermediate. ebi.ac.ukwikiwand.comwikipedia.org This activation is thermodynamically more favorable than phosphorylation. wikiwand.com Subsequently, the α-amino group of aspartate performs a nucleophilic attack on the activated citrulline, leading to the formation of L-Argininosuccinic acid and the release of AMP. ebi.ac.ukwikiwand.com The kinetic mechanism of bovine liver argininosuccinate synthetase follows an ordered addition of substrates: MgATP, citrulline, and then aspartate. tamu.edu The products are then released in the order of argininosuccinate, MgPPi, and AMP. tamu.edu In humans, the gene encoding ASS is located on chromosome 9. wikiwand.comwikipedia.org

| Substrates | Enzyme | Products | Cellular Location |

| Citrulline, Aspartate, ATP | Argininosuccinate Synthetase (ASS) | L-Argininosuccinic acid, AMP, Pyrophosphate | Cytosol nih.govnewenglandconsortium.org |

Argininosuccinate Lyase (ASL) Catalysis and Fumarate (B1241708) Production

L-Argininosuccinic acid is then cleaved by the enzyme Argininosuccinate Lyase (ASL) in a reversible reaction to produce arginine and fumarate. wikipedia.orgacs.orgnih.gov This is the fourth step in the urea cycle. wikipedia.orgmedlineplus.gov The reaction proceeds via an E1cb elimination mechanism. wikipedia.org A base, likely a histidine residue within the enzyme's active site, abstracts a proton, leading to the formation of a carbanion intermediate which is stabilized by a lysine (B10760008) residue. wikipedia.orgebi.ac.uk This intermediate then collapses, breaking the C-N bond and releasing arginine and fumarate. ebi.ac.uk Fumarate can then enter the citric acid cycle, linking the urea cycle to central carbon metabolism. wikipedia.orgwikipedia.org The ASL enzyme is a homotetramer, and its active site is formed by residues from three different subunits. acs.org The gene for ASL is located on chromosome 7. wikipedia.org

| Substrate | Enzyme | Products | Metabolic Fate of Products |

| L-Argininosuccinic acid | Argininosuccinate Lyase (ASL) | L-Arginine, Fumarate | L-Arginine continues in the urea cycle or is used for other metabolic purposes. Fumarate can enter the citric acid cycle. wikipedia.org |

Interconnections with the Citrulline-Nitric Oxide Cycle

The metabolism of L-Argininosuccinic acid extends beyond the urea cycle, playing a significant role in the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. nih.gov

L-Argininosuccinic Acid as an Arginine Precursor for Nitric Oxide Synthesis

The arginine produced from the cleavage of L-Argininosuccinic acid by ASL is the direct substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of NO from arginine. wikiwand.comnih.govnih.gov This pathway, often referred to as the citrulline-NO cycle, allows for the regeneration of arginine from citrulline, a co-product of the NOS reaction. wikiwand.comnih.gov The synthesis of arginine from citrulline via ASS and ASL is crucial for maintaining a sufficient intracellular pool of arginine for NO production in various tissues. researchgate.net

Dysregulation of Nitric Oxide Signaling in L-Argininosuccinic Acid Metabolism

Deficiencies in ASL activity, as seen in the genetic disorder argininosuccinic aciduria, lead to a disruption of the citrulline-NO cycle and subsequent dysregulation of NO signaling. nih.govcocukmetabolizma.comnih.gov Despite potential arginine supplementation, individuals with ASL deficiency can still exhibit signs of NO deficiency, such as hypertension. nih.govcocukmetabolizma.comorpha.net Research suggests that ASL may have a structural role in a multi-protein complex that channels arginine to NOS. cocukmetabolizma.com In the absence of functional ASL, this complex is disrupted, impairing the delivery of both endogenous and exogenous arginine to NOS for NO synthesis. nih.govcocukmetabolizma.com This impaired NO production can lead to endothelial dysfunction and other long-term complications. cocukmetabolizma.com

Integration within Broader Amino Acid Metabolism

The metabolic pathways involving L-Argininosuccinic acid are deeply integrated with the broader network of amino acid metabolism. The aspartate required for the synthesis of L-Argininosuccinic acid is derived from the transamination of oxaloacetate, an intermediate of the citric acid cycle. The fumarate produced by the cleavage of L-Argininosuccinic acid can be converted back to oxaloacetate, thus linking the urea cycle to the citric acid cycle in what is known as the Krebs bicycle.

Links to Arginine and Proline Metabolic Pathways

L-Argininosuccinic acid serves as the immediate precursor to L-arginine, placing it at a crucial juncture in arginine metabolism. researchgate.netresearchgate.net The synthesis of arginine from L-Argininosuccinic acid is catalyzed by the enzyme argininosuccinate lyase (ASL). This reaction releases arginine and fumarate. researchgate.netnih.gov The generated arginine can then enter various metabolic fates, including protein synthesis and the production of creatine (B1669601), nitric oxide, and polyamines. nih.govuobabylon.edu.iq

The connection to proline metabolism is indirect but significant. Arginine, produced from L-Argininosuccinic acid, can be metabolized to ornithine, which is a precursor for the synthesis of proline. merckmillipore.com This interconnectivity highlights the central role of L-Argininosuccinic acid in maintaining the balance of these conditionally essential amino acids. The pathways linking arginine, glutamate (B1630785), and proline are bidirectional, and their net production or utilization is dependent on the specific cell type and its developmental stage. researchgate.net

Involvement in Aspartate and Glutamate Metabolism

The formation of L-Argininosuccinic acid directly involves L-aspartate. The enzyme argininosuccinate synthetase (ASS) catalyzes the condensation of citrulline and aspartate to form L-Argininosuccinic acid in an ATP-dependent reaction. kegg.jpnih.gov This reaction is a key step in the urea cycle and represents a significant metabolic fate for aspartate.

Furthermore, the metabolism of L-Argininosuccinic acid is linked to the Krebs cycle, and by extension, to glutamate metabolism. The cleavage of L-Argininosuccinic acid by ASL produces fumarate, an intermediate of the Krebs cycle. kegg.jp Aspartate itself is formed from the Krebs cycle intermediate oxaloacetate by transamination, a reaction that often involves glutamate as the amino group donor. Glutamate, in turn, can be synthesized from another Krebs cycle intermediate, α-ketoglutarate. This intricate network of reactions underscores the close relationship between the urea cycle, where L-Argininosuccinic acid is an intermediate, and the central energy and amino acid metabolic pathways. researchgate.net

Biosynthesis of Polyamines and Secondary Metabolites

The role of L-Argininosuccinic acid in the biosynthesis of polyamines and secondary metabolites is primarily indirect, through its production of arginine. uobabylon.edu.iq Arginine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine. nih.gov This occurs via the action of the enzyme arginine decarboxylase, which converts arginine to agmatine, or through the arginase pathway, which produces ornithine, a direct precursor to putrescine via ornithine decarboxylase. wikipedia.org

The involvement of L-Argininosuccinic acid in the synthesis of other secondary metabolites is also mediated by arginine. For instance, arginine is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule, in a reaction catalyzed by nitric oxide synthase (NOS). nih.gov Creatine, another important metabolite for energy storage in muscle and brain, is also synthesized from arginine. uobabylon.edu.iqnih.gov The production of these molecules is therefore dependent on the availability of arginine, which is directly supplied by the cleavage of L-Argininosuccinic acid.

Tissue-Specific Metabolic Roles of L-Argininosuccinic Acid

The metabolism of L-Argininosuccinic acid exhibits significant tissue-specific variations, reflecting the diverse metabolic functions of different organs in the body. The liver and kidneys are the primary sites of its metabolism, each with distinct roles in ammonia detoxification and arginine homeostasis.

Hepatic Metabolism and Ammonia Detoxification Mechanisms

In the liver, L-Argininosuccinic acid is a key intermediate in the urea cycle, the primary pathway for the detoxification of ammonia. hmdb.ca The urea cycle is a series of six enzymatic reactions that convert excess nitrogen, primarily in the form of ammonia, into urea for excretion. researchgate.net The formation of L-Argininosuccinic acid from citrulline and aspartate, and its subsequent cleavage to arginine and fumarate, are two of these crucial steps. researchgate.net

The liver is the only organ where the complete urea cycle is active, and therefore, it is the principal site of L-Argininosuccinic acid metabolism for the purpose of ureagenesis. researchgate.net In the hepatic context, the arginine produced from L-Argininosuccinic acid is primarily cleaved by arginase to produce urea and ornithine, the latter of which re-enters the urea cycle. merckmillipore.com This process is vital for preventing the accumulation of toxic ammonia in the bloodstream. uobabylon.edu.iqumaryland.edu

Renal Metabolism and Arginine Synthesis

The kidneys play a crucial role in the de novo synthesis of arginine for the body's systemic needs, and L-Argininosuccinic acid is central to this process. The intestine produces citrulline, which is released into the bloodstream and taken up by the kidneys. merckmillipore.com Within the proximal tubules of the kidneys, citrulline is converted to L-Argininosuccinic acid by argininosuccinate synthetase, and then cleaved by argininosuccinate lyase to produce arginine.

This newly synthesized arginine is then released into the circulation for use by other tissues for protein synthesis and the production of other important metabolites. This intestinal-renal axis for arginine synthesis is critical for maintaining whole-body arginine homeostasis.

Neurobiochemical Implications of L-Argininosuccinic Acid in Central Nervous System

While the primary sites of L-Argininosuccinic acid metabolism are the liver and kidneys, its presence and the enzymes for its synthesis and degradation are also found in the brain. The accumulation of L-Argininosuccinic acid in the central nervous system (CNS), as seen in the genetic disorder argininosuccinic aciduria, is associated with significant neurological dysfunction, highlighting its neurobiochemical importance. uobabylon.edu.iqwikipedia.org

Elevated levels of L-Argininosuccinic acid in the brain have been shown to be neurotoxic. Research suggests that L-Argininosuccinic acid may act as a modulator of glutamate response in cerebellar neurons. Furthermore, the deficiency of argininosuccinate lyase in the brain can lead to a localized deficiency of arginine and nitric oxide, which are crucial for normal neuronal function, including neurotransmission and cerebral blood flow. wikipedia.org The accumulation of L-Argininosuccinic acid can also lead to oxidative stress in the brain.

Interactive Data Table: Tissue-Specific Roles of L-Argininosuccinic Acid

| Tissue | Primary Role of L-Argininosuccinic Acid Metabolism | Key Enzymes Involved | Primary Product Released |

| Liver | Ammonia Detoxification (Urea Cycle) | Argininosuccinate Synthetase, Argininosuccinate Lyase, Arginase | Urea |

| Kidney | Systemic Arginine Synthesis | Argininosuccinate Synthetase, Argininosuccinate Lyase | Arginine |

| Brain | Local Arginine and Nitric Oxide Synthesis | Argininosuccinate Synthetase, Argininosuccinate Lyase | Arginine, Nitric Oxide |

Interactive Data Table: Consequences of Altered L-Argininosuccinic Acid Metabolism

| Condition | Affected Tissue | Biochemical Abnormality | Clinical Manifestation |

| Argininosuccinic Aciduria | Liver | Accumulation of L-Argininosuccinic Acid, Hyperammonemia | Vomiting, lethargy, coma uobabylon.edu.iqumaryland.edu |

| Argininosuccinic Aciduria | Brain | Accumulation of L-Argininosuccinic Acid, Arginine deficiency | Developmental delay, seizures uobabylon.edu.iqwikipedia.org |

| Argininosuccinic Aciduria | Systemic | Elevated plasma L-Argininosuccinic Acid | - |

Presence and Role in Other Biological Tissues (e.g., Placenta, Prostate, Muscle, Heart, Small Intestine)

While the liver is the primary site of the urea cycle, the intermediate compound L-argininosuccinic acid and the enzymes responsible for its synthesis and breakdown, argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL), are present and play significant roles in various other tissues throughout the body. These roles often extend beyond nitrogen detoxification and are crucial for tissue-specific functions, including cell proliferation, signaling, and metabolic regulation.

Placenta

The placenta is a vital organ during pregnancy, and the metabolism of L-argininosuccinic acid is implicated in its development and function. Argininosuccinate synthetase 1 (ASS1), the enzyme that produces L-argininosuccinic acid from citrulline and aspartate, is involved in the production of nitric oxide, a key molecule for successful pregnancy outcomes due to its role in vascular development. nih.gov The expression of ASS1 in the villous cytotrophoblast is associated with maintaining a proliferative phenotype. Conversely, the absence of ASS1 may promote the differentiation of villous cytotrophoblast into extravillous cytotrophoblast in the cell columns of first-trimester placentas. nih.gov The regulation of ASS1 expression appears to be linked to oxygen levels, with hypoxia affecting its presence in the developing placenta. nih.gov

Prostate

The prostate gland exhibits significant alterations in the metabolism of L-argininosuccinic acid, particularly in the context of prostate cancer. Research has consistently shown an increase in urea cycle metabolites, including L-argininosuccinic acid, in prostate cancer tissues when compared to benign prostatic tissue. nih.govresearchgate.netresearchgate.netmdpi.com This metabolic shift suggests a rewiring of cellular processes to support tumor growth and proliferation.

A study comparing prostate cancer tissue to adjacent benign tissue found significantly higher levels of several urea cycle metabolites in the cancerous tissue. nih.govresearchgate.net This accumulation is thought to contribute to the progression of the disease. nih.gov Furthermore, the metabolism of arginine, which is produced from L-argininosuccinic acid, is intricately linked to prostate cancer. nih.gov While some studies show lower plasma arginine levels in patients with prostate cancer, the tissue itself appears to have an altered urea cycle metabolism. nih.gov

Table 1: Alterations of Urea Cycle Metabolites in Prostate Cancer Tissue Compared to Benign Prostatic Tissue

| Metabolite | Change in Prostate Cancer Tissue | Potential Implication |

|---|---|---|

| L-Argininosuccinic acid | Increased nih.govresearchgate.netresearchgate.net | Contributes to altered cellular metabolism and tumor progression. |

| Arginine | Increased in tissue nih.govresearchgate.net | Serves as a substrate for polyamines and proline, promoting cell proliferation. nih.gov |

| Ornithine | Increased plasma levels in some studies nih.gov | Precursor for polyamines, which are crucial for cell growth. |

| Aspartate | Increased nih.govresearchgate.net | A substrate for the synthesis of L-argininosuccinic acid. |

| Fumarate | Increased nih.gov | A product of L-argininosuccinic acid breakdown, can act as an oncometabolite. |

Muscle

In skeletal muscle, the significance of L-argininosuccinic acid metabolism lies primarily in the production of arginine. Arginine is a conditionally essential amino acid that plays a crucial role in muscle protein synthesis and performance. freynutrition.demdpi.com The synthesis of creatine, of which approximately 95% is found in skeletal muscle, also relies on arginine derived from the action of argininosuccinate synthetase and lyase. nih.gov

Arginine stimulates the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of muscle growth. nih.gov This stimulation promotes the initiation of mRNA translation, leading to protein synthesis in skeletal muscle. mdpi.com Furthermore, arginine is a precursor for nitric oxide, which can enhance blood flow to muscles, potentially improving endurance and nutrient delivery. freynutrition.de While direct measurements of L-argininosuccinic acid in muscle are not extensively reported, the expression of argininosuccinate lyase in muscle tissue underscores the local capacity for arginine production. researchgate.net

Heart

The heart possesses a functional cardiac urea cycle, where the metabolism of L-argininosuccinic acid plays a cardioprotective role. nih.gov Activation of this cycle, particularly through the upregulation of argininosuccinate lyase (ASL) expression, has been shown to protect against heart failure. nih.gov This protective effect is linked to increased cardiac amino acid utilization. nih.gov

A key function of L-argininosuccinic acid metabolism in the heart is the production of arginine, which serves as the substrate for nitric oxide synthase (NOS) to produce nitric oxide. nih.gov Nitric oxide is critical for maintaining vascular health and function. nih.gov In conditions of argininosuccinate lyase deficiency, the reduced production of arginine can lead to decreased nitric oxide synthesis, contributing to vascular pathology and hypertension. nih.gov

Small Intestine

The enterocytes of the small intestine are a major site of endogenous arginine synthesis, particularly during the neonatal period. nih.govnih.govresearchgate.net This is facilitated by the high expression of both argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL). nih.gov During prenatal and neonatal development, when dietary arginine intake from mother's milk is insufficient for rapid growth, the small intestine synthesizes arginine from precursors like proline and glutamine. nih.gov

The expression of ASS in the enterocytes is developmentally regulated, decreasing significantly after the suckling-to-weaning transition. nih.gov The locally produced arginine in the gut has several important homeostatic roles, and its deficiency has been associated with conditions like necrotizing enterocolitis. nih.govphysiology.org The enzymes argininosuccinate synthetase and lyase are also found in the neurons and nerve fibers of the myenteric and submucosal plexuses, as well as in the muscle layers of the gastrointestinal tract, suggesting a role in enteric neurotransmission and motility. researchgate.net

Table 2: Expression and Role of L-Argininosuccinic Acid Metabolizing Enzymes in Various Tissues

| Tissue | Key Enzymes Present | Primary Role of L-Argininosuccinic Acid Metabolism |

|---|---|---|

| Placenta | Argininosuccinate Synthetase 1 (ASS1) nih.gov | Nitric oxide production for vascular development and regulation of trophoblast differentiation. nih.gov |

| Prostate | Argininosuccinate Synthetase (ASS), Argininosuccinate Lyase (ASL) nih.gov | Altered in cancer, leading to increased levels of urea cycle metabolites that may support tumor growth. nih.govresearchgate.net |

| Muscle | Argininosuccinate Lyase (ASL) researchgate.net | Production of arginine for protein synthesis, creatine formation, and nitric oxide generation. freynutrition.demdpi.comnih.gov |

| Heart | Argininosuccinate Lyase (ASL) nih.gov | Cardioprotective effects through activation of the cardiac urea cycle and nitric oxide production. nih.govnih.gov |

| Small Intestine | Argininosuccinate Synthetase (ASS), Argininosuccinate Lyase (ASL) nih.gov | Endogenous arginine synthesis, particularly in neonates, for gut health and systemic availability. nih.govnih.gov |

Molecular Enzymology of Argininosuccinate Lyase Asl in the Context of L Argininosuccinic Acid

Catalytic Mechanisms of ASL

The cleavage of L-argininosuccinate by ASL proceeds through an E1cb elimination reaction. wikipedia.org This mechanism is initiated by a base that abstracts a proton from the Cβ carbon of the substrate, leading to the formation of a negatively charged carbanion intermediate. wikipedia.orgebi.ac.uk

Key amino acid residues within the active site are crucial for this process. Studies on ASL homologues, such as duck δII crystallin, have identified specific residues responsible for catalysis. wikipedia.orgscispace.com Histidine 162 (or Threonine 161 in some homologues) is proposed to act as the base that abstracts the proton, either directly or via a water molecule. wikipedia.org The resulting carbanion intermediate is stabilized by Lysine (B10760008) 289. wikipedia.org Another residue, Glutamate (B1630785) 294, is thought to form a charge-relay system with His-160 (the human equivalent of His-162), which helps to activate and stabilize the catalytic histidine. nih.govebi.ac.uk The final step involves the cleavage of the C-N bond, releasing fumarate (B1241708) and L-arginine. ebi.ac.uk

Table 1: Key Residues in the ASL Catalytic Mechanism

| Residue (Human ASL) | Proposed Role in Catalysis | Source |

|---|---|---|

| His-160/His-162 | Acts as the general acid/base, abstracting a proton from the substrate to initiate the reaction. | wikipedia.orgebi.ac.uk |

| Lys-289 | Stabilizes the negatively charged carbanion intermediate. | wikipedia.org |

| Glu-294 | Forms a charge-relay system with His-160, activating and stabilizing the catalytic residue. | nih.govebi.ac.uk |

| Gln-286 | Mutations in this residue (e.g., Q286R) can hinder conformational changes necessary for catalysis. | acs.orgnih.gov |

| Ser-112/Arg-113 | Speculated to potentially act as a proton donor. | nih.gov |

Structural Biology and Multienzyme Complex Formation of ASL

ASL is a homotetrameric enzyme, meaning it is composed of four identical protein subunits (monomers). wikipedia.orgreactome.org Each monomer has a molecular weight of approximately 49 to 52 kDa, giving the entire active enzyme a mass of about 196 to 208 kDa. nih.govwikipedia.org

Each monomer consists of three distinct domains, which are predominantly alpha-helical. nih.govwikipedia.org Domains 1 and 3 share a similar structure of helix-turn-helix motifs. wikipedia.org Domain 2 contains nine alpha-helices and a small beta-sheet. wikipedia.org The active sites of the enzyme are remarkably formed at the interface of three different monomers, meaning that the tetrameric structure is essential for catalytic activity. nih.govnih.gov This clustering of regions from different subunits creates four active sites per enzyme tetramer. wikipedia.orgebi.ac.uk

The concept of multienzyme complexes, where enzymes of a metabolic pathway are physically associated to channel substrates and enhance efficiency, is a known phenomenon in metabolism. nih.govnih.gov While ASL is a key component of the urea (B33335) cycle, which also includes enzymes like argininosuccinate (B1211890) synthetase (ASS), direct evidence for a stable, channeling multienzyme complex involving all urea cycle enzymes in mammals is not definitive. However, ASL is known to be part of a complex that facilitates nitric oxide (NO) synthesis, where it is essential for providing the substrate L-arginine to nitric oxide synthase (NOS). nucdf.org

Table 2: Structural Features of Human Argininosuccinate Lyase (ASL)

| Feature | Description | Source |

|---|---|---|

| Quaternary Structure | Homotetramer (four identical subunits) | wikipedia.orgreactome.org |

| Monomer Molecular Weight | ~52 kDa | nih.gov |

| Total Enzyme Molecular Weight | ~208 kDa | nih.gov |

| Monomer Domains | Three predominantly α-helical domains | nih.govwikipedia.org |

| Active Sites | Four per tetramer, each formed by residues from three different subunits | nih.govwikipedia.orgebi.ac.uk |

Enzymatic Reverse Reactions Involving L-Argininosuccinic Acid

The reaction catalyzed by ASL is reversible, meaning it can synthesize L-argininosuccinate from L-arginine and fumarate. scispace.comprospecbio.comuniprot.org Under normal physiological conditions in the urea cycle, the forward reaction (cleavage of argininosuccinate) is favored to produce arginine and remove waste nitrogen. medlineplus.govfiveable.me

However, the reverse reaction can become significant in certain pathological states. For instance, in cancer cells deficient in the enzyme fumarate hydratase (FH), fumarate accumulates to high levels. nih.gov This excess fumarate can drive the reverse reaction of ASL, consuming arginine to produce argininosuccinate. nih.govresearchgate.net This metabolic shift makes these cancer cells dependent on external sources of arginine for survival, a vulnerability that can be exploited therapeutically. nih.gov The measurement of this reverse reaction, often using labeled substrates like 14C-fumarate, is also a method for assaying ASL enzyme activity in laboratory settings. nih.gov

Recombinant ASL for Biocatalytic Applications

Recombinant DNA technology allows for the production of human ASL in host systems like Escherichia coli and baculovirus-infected insect cells. prospecbio.comsinobiological.commybiosource.com This has been instrumental for detailed structural and functional studies of the enzyme, including the investigation of mutations found in patients with argininosuccinic aciduria. nih.govnih.gov Recombinant ASL is produced as a non-glycosylated polypeptide chain, often with a tag (like a His-tag) to facilitate purification. prospecbio.commybiosource.comsapphire-usa.com

Beyond basic research, recombinant ASL has potential biocatalytic applications. One area of interest is in enzyme replacement therapies or as a tool in cancer treatment. For example, the reverse reaction of ASL in FH-deficient cancers highlights a potential therapeutic strategy. Depleting arginine in the growth media of these cancer cells, for example, with an enzyme like pegylated arginine deiminase, reduces their ability to proliferate. nih.gov Furthermore, understanding the biocatalytic properties of recombinant ASL is crucial for developing strategies to manage argininosuccinic aciduria and for its potential use in synthesizing arginine or related compounds. sinobiological.comresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| L-Argininosuccinic acid |

| L-Argininosuccinic acid lithium salt |

| L-Arginine |

| Fumarate |

| Ammonia (B1221849) |

| Urea |

| Ornithine |

| Citrulline |

| Aspartate |

| Nitric Oxide |

| Carbamoyl phosphate |

| N-acetylglutamate |

| 14C-fumarate |

Advanced Methodologies for Synthesis of L Argininosuccinic Acid Lithium Salt

Biocatalytic Approaches for Asymmetric Synthesis

Biocatalytic methods leverage the inherent stereoselectivity of enzymes to produce chiral molecules like L-argininosuccinic acid with high purity. researchgate.netchemrxiv.org This approach is central to green chemistry principles, minimizing waste and energy consumption. mdpi.com

Enzyme-Catalyzed Michael Addition Reactions of L-Arginine to Fumarate (B1241708)

A significant breakthrough in the synthesis of L-argininosuccinic acid lithium salt involves a biocatalytic asymmetric Michael addition of L-arginine to fumarate. rsc.orgresearchgate.net This reaction is catalyzed by the enzyme argininosuccinate (B1211890) lyase (ASL), which naturally facilitates the reversible cleavage of L-argininosuccinate into L-arginine and fumarate in the urea (B33335) cycle. reactome.orgnih.gov By reversing this natural process, a one-step synthesis of L-argininosuccinate is achieved. rsc.org

Researchers have successfully utilized argininosuccinate lyase from Saccharomyces cerevisiae for this purpose. researchgate.net The gene encoding for this enzyme, ARG4, was expressed in E. coli to produce a highly active and stable biocatalyst. rsc.org This recombinant ASL effectively catalyzes the addition reaction at a gram scale, demonstrating the method's potential for larger-scale production. researchgate.net The reaction proceeds by the addition of the amino group of L-arginine to the double bond of fumarate, forming the two chiral centers of L-argininosuccinic acid with high stereospecificity. rsc.orgresearchgate.net

Optimization of Biocatalytic Conditions for L-Argininosuccinic Acid Lithium Salt Production

The efficiency of the biocatalytic synthesis of L-argininosuccinic acid lithium salt is highly dependent on the reaction conditions. Key parameters that have been optimized include pH, temperature, and substrate concentrations. The reaction is typically carried out in an aqueous solution at a pH of 7.5 and room temperature. rsc.org Lithium hydroxide (B78521) is used to adjust the pH, which also results in the direct formation of the desired lithium salt of L-argininosuccinic acid. rsc.org

Monitoring the reaction progress is crucial for optimization. Techniques like ¹H-NMR and thin-layer chromatography (TLC) are employed to track the conversion of reactants to the product. rsc.org For instance, a time-course study using ¹H-NMR can quantify the formation of L-argininosuccinate over time, allowing for the determination of optimal reaction times and enzyme concentrations. rsc.org Research has shown that using an excess of L-arginine relative to fumarate can drive the equilibrium towards product formation. rsc.org

Chemo-Enzymatic Synthetic Strategies

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. glycoexpresstech.comrsc.org While a direct chemo-enzymatic strategy for L-argininosuccinic acid lithium salt is not extensively detailed in the provided context, the principles of this approach are relevant. Such a strategy could involve a chemical step to synthesize a precursor, followed by an enzymatic step for the key stereoselective transformation. This can be particularly useful for preparing modified or labeled analogs of L-argininosuccinic acid for research purposes.

Scalable Production Methods for L-Argininosuccinic Acid Lithium Salt in Research

The biocatalytic method using recombinant argininosuccinate lyase has proven to be scalable for research purposes. rsc.org A gram-scale synthesis has been successfully developed, yielding the pure L-argininosuccinic acid lithium salt with a 70% isolated yield and high purity. rsc.org This scalability is a significant advantage for producing sufficient quantities of the compound for further biological and pharmacological studies. The straightforward one-step reaction and simple workup procedure contribute to its feasibility for larger-scale production. rsc.org

Purification Techniques for Synthesized L-Argininosuccinic Acid Lithium Salt

After the synthesis, purification of the L-argininosuccinic acid lithium salt is essential to obtain a high-purity product. A standard workup procedure is typically employed following the biocatalytic reaction. rsc.orgresearchgate.net This may involve techniques such as centrifugation to remove the enzyme and any precipitated by-products. Further purification can be achieved through chromatographic methods. The final product's purity is often confirmed by analytical techniques like ¹H-NMR. rsc.org

Interactive Data Table: Key Parameters in Biocatalytic Synthesis

| Parameter | Condition | Rationale | Reference |

| Enzyme | Recombinant Argininosuccinate Lyase (ASL) from Saccharomyces cerevisiae | High activity and stability for the Michael addition reaction. | rsc.orgresearchgate.net |

| Substrates | L-Arginine and Fumaric Acid | Starting materials for the enzyme-catalyzed reaction. | rsc.org |

| pH | 7.5 | Optimal pH for ASL activity. | rsc.org |

| Reagent for pH adjustment | 1 M LiOH | Adjusts pH and directly forms the lithium salt. | rsc.org |

| Temperature | Room Temperature | Mild conditions that preserve enzyme activity. | rsc.org |

| Monitoring Techniques | ¹H-NMR, TLC | To track reaction progress and product formation. | rsc.org |

Sophisticated Analytical Techniques for L Argininosuccinic Acid Research

Mass Spectrometry Applications

Mass spectrometry (MS) has become an indispensable tool for the analysis of L-Argininosuccinic acid in complex biological matrices. researchgate.net Its high sensitivity and specificity allow for reliable detection and quantification, even at low physiological concentrations. iu.edu Various MS-based approaches have been developed, often coupled with chromatographic or electrophoretic separation techniques to enhance analytical performance. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of L-Argininosuccinic acid in biological fluids such as plasma and dried blood spots. nih.govnih.govresearchgate.net This method offers significant advantages, including rapid analysis times, high specificity, and the ability to directly measure the underivatized amino acid, overcoming the need for tedious sample preparation steps. iu.edunih.gov

Researchers have developed novel LC-MS/MS methods that employ mixed-mode solid-phase chromatography. iu.edunih.gov This approach achieves baseline resolution of L-Argininosuccinic acid from potential isobaric interferents without requiring derivatization or ion-pairing agents. iu.edunih.gov These methods have demonstrated excellent performance characteristics, including low limits of quantification, high linearity over a wide concentration range, and good accuracy and precision. nih.gov For instance, one such method reported an inject-to-inject time of just 6 minutes, making it suitable for high-throughput clinical applications. nih.gov The use of stable isotope-labeled internal standards in these assays ensures high precision and accuracy in quantification. researchgate.net Flow injection analysis-tandem MS (FIA-MS/MS) has also been established as a reliable and simple method for quantifying L-Argininosuccinic acid in dried blood spots for newborn screening programs. thermofisher.com

Table 1: Performance Characteristics of a Novel LC-MS/MS Method for L-Argininosuccinic Acid (ASA) Quantification

| Parameter | Finding | Source |

|---|---|---|

| Chromatography | Mixed-mode solid phase separation | iu.edu, nih.gov |

| Sample Prep | No derivatization or ion pairing agents required | iu.edu, nih.gov |

| Run Time | 6-minute inject-to-inject time | nih.gov |

| Limit of Quantification | 1 µmol/L | nih.gov |

| Linearity (r) | 0.999 (from 1 to 250 µmol/L) | nih.gov |

| Accuracy (Bias) | -3.8% | iu.edu, nih.gov |

| Inter-assay Imprecision (CV) | < 8.06% | nih.gov |

Capillary electrophoresis (CE) coupled with mass spectrometry offers a powerful alternative for analyzing charged metabolites like L-Argininosuccinic acid. researchgate.net Specifically, Capillary Electrophoresis-Electrospray Ionization-Time-of-Flight Mass Spectrometry (CE-ESI-TOF-MS) has been successfully employed for the targeted screening and analysis of L-Argininosuccinic acid and its various forms. nih.govacs.org This technique separates molecules based on their electrophoretic mobility, providing high-efficiency separations and complementing information obtained from liquid chromatography. nih.govresearchgate.net

The coupling of CE with high-resolution TOF-MS allows for accurate mass measurements, which strengthens confidence in compound identification within complex biological samples. nih.govresearchgate.net CE-ESI-TOF-MS has been instrumental in studying the appearance and transformation of the different forms of L-Argininosuccinic acid, particularly its cyclic derivatives. nih.govacs.org The method has proven to be very efficient in the identification of modified amino acids that may not be included in current databases. researchgate.net

A significant characteristic of L-Argininosuccinic acid is its propensity to undergo intramolecular cyclization, forming cyclic anhydrides. nih.govacs.org This transformation exists as a dynamic equilibrium that is highly dependent on environmental conditions such as pH. nih.govacs.org Mass spectrometry is a crucial tool for studying this phenomenon.

Both LC-MS/MS and CE-ESI-TOF-MS have been used to analyze this equilibrium. nih.govresearchgate.net Studies using CE-ESI-TOF-MS have successfully developed strategies for the targeted screening of both L-Argininosuccinic acid and its cyclic forms. nih.govacs.org These analyses have confirmed that a dynamic, pH-dependent equilibrium exists between the open-chain form and the cyclic anhydrides. nih.govacs.org Under normal physiological conditions, the anhydrides are typically present at very low levels, often less than 1% of the total L-Argininosuccinic acid. researchgate.net However, understanding this cyclization is critical for accurate quantification, as the cyclic forms can predominate under different analytical conditions, potentially leading to underestimation of the total L-Argininosuccinic acid concentration if not properly accounted for. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of amino acids, including L-argininosuccinic acid. Various HPLC modes are employed to achieve the necessary separation and quantification from complex biological samples.

Reversed-phase HPLC (RP-HPLC) is a widely used method for the quantification of L-argininosuccinic acid. nih.gov This technique separates molecules based on their hydrophobicity. Since amino acids are generally polar, derivatization with a hydrophobic agent is often required to enhance their retention on the nonpolar stationary phase of the column. ptbioch.edu.pl A common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with primary amines to form fluorescent derivatives that can be sensitively detected. nih.govresearchgate.net

A key advantage of RP-HPLC is its ability to rapidly determine L-argininosuccinic acid levels. nih.gov For instance, a method has been described that can analyze L-argininosuccinic acid in urine samples as small as 1 nanoliter. nih.gov This method can also simultaneously determine the two cyclic anhydrides of L-argininosuccinic acid if they are present in the sample. nih.gov

Table 1: Performance Characteristics of a Reversed-Phase HPLC Method for L-Argininosuccinic Acid Quantification

| Parameter | Value | Reference |

| Sample Volume | 1 nl (urine) | nih.gov |

| Derivatizing Agent | o-phthaldialdehyde (OPA) | nih.gov |

| Detection | Fluorescence | researchgate.net |

| Analytes Determined | L-Argininosuccinic acid and its two cyclic anhydrides | nih.gov |

Ion exchange chromatography (IEC) has been a standard method for amino acid analysis for decades. pickeringlabs.com This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. ucl.ac.ukyoutube.com IEC is particularly well-suited for analyzing complex physiological fluids as it is less affected by the sample matrix compared to other methods. pickeringlabs.com193.16.218

In the context of L-argininosuccinic acid, IEC is used to obtain a comprehensive amino acid profile, which is crucial for diagnosing and monitoring metabolic disorders. nih.gov The separation is typically achieved using either sodium- or lithium-based buffer systems with a gradient elution. pickeringlabs.com193.16.218 Post-column derivatization with ninhydrin (B49086) is a common method for detection, as it reacts with most amino acids to produce a colored compound. 193.16.218

The principle of IEC relies on the competition between the amino acids and the ions in the mobile phase for the charged sites on the stationary phase resin. pickeringlabs.comucl.ac.uk By carefully controlling the pH and ionic strength of the mobile phase, a high-resolution separation of a large number of amino acids can be achieved. ucl.ac.uk193.16.218

Mixed-mode chromatography (MMC) is an advanced technique that combines multiple separation mechanisms, such as reversed-phase and ion exchange, on a single stationary phase. sartorius.comthermofisher.com This multimodal approach provides unique selectivity and enhanced resolution, which is particularly beneficial for separating complex mixtures of analytes like those found in biological samples. iu.edusartorius.com

For L-argininosuccinic acid analysis, MMC has emerged as a powerful tool. iu.edunih.gov It allows for the rapid quantification of underivatized L-argininosuccinic acid and other amino acids, overcoming some of the limitations of traditional single-mode chromatography. nih.govresearchgate.net For example, an MMC-based liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed that achieves baseline resolution of challenging isobaric compounds without the need for derivatization or ion-pairing agents. iu.edunih.gov

Table 2: Validation Parameters of a Mixed-Mode Chromatography-Tandem Mass Spectrometry Method for L-Argininosuccinic Acid

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 1 µmol/L | researchgate.netnih.gov |

| Linearity (r) | 0.999 (from 1 to 250 µmol/L) | researchgate.netnih.gov |

| Accuracy (Bias) | -3.8% and -10.1% | researchgate.netnih.gov |

| Inter-assay Imprecision (CV) | < 8.06% | researchgate.netnih.gov |

| Injection-to-injection Time | 6 minutes | nih.gov |

This rapid and sensitive method allows for the detection of subtle but clinically relevant elevations of L-argininosuccinic acid that might be missed by other less sensitive techniques. iu.edu

Spectrophotometric Methods for Enzyme Activity Determination

Spectrophotometric assays are commonly used to determine the activity of enzymes, including argininosuccinate (B1211890) lyase (ASL), the enzyme deficient in argininosuccinic aciduria. nih.gov These assays measure the change in absorbance of light at a specific wavelength as a result of the enzymatic reaction.

One continuous spectrophotometric assay for argininosuccinate synthetase, another enzyme in the urea (B33335) cycle, is based on the formation of pyrophosphate. nih.gov For ASL, a common method involves measuring the production of arginine from L-argininosuccinic acid. However, since arginase, the next enzyme in the urea cycle, rapidly converts arginine to ornithine, the assay can be designed to measure the formation of ornithine as an indicator of ASL activity. nih.gov

The activity of ASL can be determined in various tissues, including liver and erythrocytes. nih.gov The sensitivity of these methods is high enough to detect enzyme activity in very dilute samples. nih.gov

Table 3: Kinetic Parameters of Argininosuccinate Lyase in Different Tissues

| Tissue | Vmax | Apparent Km | Reference |

| Rat Liver | 0.54 µmol/h/mg protein | 1.25 mM | nih.gov |

| Human Erythrocytes | 7.2 nmol/h/mg Hb | 0.66 mM | nih.gov |

General Considerations for Sample Preparation and Matrix Effects in L-Argininosuccinic Acid Analysis

Accurate analysis of L-argininosuccinic acid in biological samples requires careful consideration of sample preparation and potential matrix effects. Biological matrices such as plasma and urine are complex and can interfere with the analysis, leading to inaccurate results. researchgate.netiu.edu

A common step in sample preparation is protein precipitation to remove large molecules that can interfere with the chromatographic separation. researchgate.netiu.edu Methanol is often used for this purpose. ptbioch.edu.pliu.edu However, the stability of L-argininosuccinic acid during sample preparation is a concern, as it can be lost during deproteinization or convert to its cyclic anhydrides at low pH. researchgate.net

Matrix effects, which are the suppression or enhancement of the analyte signal by other components in the sample, are a significant challenge in LC-MS/MS analysis. researchgate.netiu.edu These effects can be mitigated by using stable isotope-labeled internal standards, which co-elute with the analyte and experience similar matrix effects, thus allowing for accurate correction. researchgate.net However, the lack of a stable isotope-labeled internal standard for L-argininosuccinic acid in some methods can lead to inaccuracies. researchgate.net

Studies have shown that mixed-mode chromatography can exhibit low ion suppression for a wide range of amino acids, making it a suitable choice for minimizing matrix effects. iu.edunih.gov Careful validation of the analytical method, including the assessment of matrix effects, is crucial for obtaining reliable and accurate results in L-argininosuccinic acid analysis. iu.edu

Mechanistic Research on Pathophysiological Consequences of L Argininosuccinic Acid Dysregulation

Molecular Mechanisms of L-Argininosuccinic Acid Accumulation

L-argininosuccinic acid accumulation is the biochemical hallmark of Argininosuccinic Aciduria (ASA), an autosomal recessive disorder. nih.gov The primary molecular mechanism is the deficiency of the enzyme Argininosuccinate (B1211890) Lyase (ASL), which catalyzes the fourth step in the urea (B33335) cycle. nih.govnih.gov This enzymatic step involves the cleavage of argininosuccinic acid into arginine and fumarate (B1241708). nih.gov

Mutations in the ASL gene, located on chromosome 7, lead to a dysfunctional or absent ASL enzyme. wikipedia.orgmhmedical.com This genetic defect disrupts the urea cycle, a critical pathway for the detoxification of ammonia (B1221849), which is a waste product of protein metabolism. medlineplus.govrarediseases.orgthinkgenetic.org The blockage in the cycle causes the substrate proximal to the deficient enzyme, L-argininosuccinic acid, to accumulate in the body's tissues and fluids. nih.gov Consequently, it is excreted in large amounts in the urine. nih.govmhmedical.com In healthy individuals, L-argininosuccinic acid is not detectable in bodily fluids. nih.gov However, in patients with ASA, plasma levels can range from 50 to 110 μmol/L, and urine levels can exceed 10,000 μmol/gm of creatinine. nih.gov This accumulation, along with elevated levels of its precursor, citrulline, and the resulting hyperammonemia during metabolic decompensation, are the key diagnostic markers for the disorder. nih.govnih.gov

The deficiency of ASL not only leads to the buildup of L-argininosuccinic acid but also results in a deficiency of arginine, an amino acid that becomes essential in this condition. nih.govmhmedical.com Arginine is a precursor for numerous vital molecules, including nitric oxide, creatine (B1669601), and polyamines. nih.gov The dual impact of L-argininosuccinic acid toxicity and arginine deficiency contributes to the complex pathophysiology of ASA. nih.gov

Role of ASL Deficiency in Metabolic Perturbations

Argininosuccinate Lyase (ASL) deficiency profoundly disrupts several critical metabolic pathways, extending beyond its immediate effect on the urea cycle.

Urea Cycle and Nitrogen Metabolism: The most direct consequence of ASL deficiency is the impairment of the urea cycle, leading to the accumulation of waste nitrogen in the form of ammonia (hyperammonemia). rarediseases.orgmetabolicsupportuk.org The urea cycle is the primary pathway for converting neurotoxic ammonia into urea for excretion. thinkgenetic.org A block at the ASL step leads to the accumulation of argininosuccinic acid and its precursor, citrulline, while diminishing the production of arginine and ornithine downstream. nih.gov This disruption in nitrogen disposal is a central feature of Argininosuccinic Aciduria (ASA) and other urea cycle disorders. nih.gov

Nitric Oxide (NO) Synthesis: ASL plays a crucial role in the synthesis of nitric oxide (NO), a vital signaling molecule with diverse physiological functions. nih.gov ASL is not only responsible for synthesizing L-arginine, the substrate for nitric oxide synthase (NOS), but it is also a component of a protein complex that facilitates the channeling of arginine to NOS for efficient NO production. nih.govnucdf.org Consequently, ASL deficiency leads to both systemic and tissue-specific NO deficiencies. nucdf.org This impairment in NO synthesis is thought to contribute significantly to the long-term complications of ASA, such as systemic hypertension and neurocognitive deficits, which can occur even in the absence of severe hyperammonemia. nih.govnucdf.org The "arginine paradox," where supplemental arginine fails to fully restore NO production, highlights the structural role of ASL in the NO synthesis complex. nih.gov

Creatine Metabolism: The impact of ASL deficiency on creatine metabolism is distinct from other urea cycle disorders. Studies have shown that patients with ASL deficiency can have increased plasma creatine levels. nih.govpugetsound.edu This is in contrast to disorders like ornithine transcarbamylase (OTC) and argininosuccinate synthetase (ASS) deficiencies, where creatine levels are often decreased. nih.gov The elevated creatine in ASL deficiency may be a consequence of arginine supplementation, which is a standard part of treatment. pugetsound.edu Since arginine is a precursor for creatine synthesis, its supplementation could lead to increased production. nih.gov The alterations in creatine metabolism may have clinical implications, as creatine is crucial for energy homeostasis, particularly in the brain. pugetsound.edu

Table 1: Metabolic Perturbations in ASL Deficiency

| Metabolic Pathway | Consequence of ASL Deficiency | Key Metabolites Affected | Clinical Relevance |

|---|---|---|---|

| Urea Cycle | Impaired nitrogen detoxification | ↑ Ammonia, ↑ Argininosuccinic Acid, ↑ Citrulline, ↓ Arginine, ↓ Ornithine | Hyperammonemia, encephalopathy, respiratory alkalosis nih.gov |

| Nitric Oxide (NO) Synthesis | Reduced NO production | ↓ Nitric Oxide | Systemic hypertension, endothelial dysfunction, neurocognitive deficits nih.govnucdf.orgnih.gov |

| Creatine Metabolism | Altered creatine levels | ↑ Creatine (often with arginine supplementation) | Potential impact on cellular energy metabolism, particularly in the brain nih.govpugetsound.edu |

Oxidative and Nitrosative Stress Pathways Associated with L-Argininosuccinic Acid Dysregulation

The metabolic imbalances stemming from L-argininosuccinic acid dysregulation contribute significantly to the development of oxidative and nitrosative stress.

Research indicates that the accumulation of argininosuccinic acid can directly induce oxidative stress. medchemexpress.com In vitro studies using rat cerebral cortex and striatum have shown that argininosuccinic acid can lead to an increase in the production of reactive oxygen species (ROS), resulting in lipid and protein oxidation. medchemexpress.com This is evidenced by increased levels of malondialdehyde and carbonyl formation. medchemexpress.com Furthermore, it causes a reduction in the concentration of reduced glutathione (B108866) (GSH) and sulfhydryl content, indicating a depletion of antioxidant defenses. medchemexpress.com

Nitrosative stress is also a key pathological feature. nih.gov This form of stress arises from an imbalance in nitric oxide (NO) metabolism. nih.gov In ASL deficiency, the reduced availability of L-arginine for nitric oxide synthase (NOS) can lead to "NOS uncoupling," where the enzyme produces superoxide (B77818) anions (O₂⁻) instead of NO. nih.gov The reaction between superoxide and any available NO can form peroxynitrite (ONOO⁻), a highly reactive and damaging molecule. nih.gov Peroxynitrite can nitrate (B79036) tyrosine residues on proteins, forming nitrotyrosine, which serves as a marker for nitrosative stress and can alter protein structure and function. nih.gov

Studies on ASL-deficient mouse models have demonstrated that neuronal oxidative and nitrosative stress is a distinct pathophysiological mechanism that is independent of hyperammonemia. nih.govresearchgate.net This cerebral stress contributes to the neurocognitive impairment seen in patients with Argininosuccinic Aciduria (ASA). nih.gov The detoxification of peroxynitrite by glutathione can further deplete the cell's antioxidant capacity. nih.gov The accumulation of argininosuccinic acid and related guanidino compounds, which may be formed under conditions of oxidative stress, adds another layer of complexity to the disease's pathogenesis. nih.govmedchemexpress.com

Neurochemical Alterations in L-Argininosuccinic Acid Metabolic Disorders

The dysregulation of L-argininosuccinic acid metabolism leads to significant neurochemical changes, contributing to the neurological and cognitive impairments observed in Argininosuccinic Aciduria (ASA). nih.gov These alterations are multifaceted, involving neurotransmitter systems and ion channel function, and are not solely attributable to hyperammonemia. nih.gov

One of the key neurochemical consequences is the disruption of the nitric oxide (NO) signaling pathway in the brain. nih.gov NO is a critical neurotransmitter involved in processes such as neurogenesis and neuronal transmission. nih.gov ASL deficiency leads to reduced NO synthesis in the brain, which can impair these functions. nih.govnih.gov

Furthermore, the accumulation of ammonia can inhibit glutaminase, an enzyme crucial for the synthesis of the excitatory neurotransmitter glutamate (B1630785). wikipedia.org This can lead to a depletion of glutamate, which plays a vital role in learning and memory. The accumulation of argininosuccinic acid itself may also be neurotoxic. medchemexpress.com Additionally, guanidinosuccinic acid, a metabolite that can be formed from argininosuccinic acid, especially under conditions of oxidative stress, can act as an activator of the N-methyl-D-aspartate (NMDA) receptor. nih.govmedchemexpress.com Over-activation of NMDA receptors can lead to excitotoxicity and neuronal cell death.

The combination of reduced NO availability, altered glutamate metabolism, and the potential excitotoxicity of related metabolites contributes to the developmental delay, intellectual disability, and seizures seen in many individuals with ASA. nih.govmyriad.com Research has shown that neuronal oxidative and nitrosative stress is a core component of the cerebral disease in ASA, independent of ammonia levels. nih.gov This suggests that therapies targeting only hyperammonemia may be insufficient to prevent the long-term neurological complications of the disorder. nih.govnih.gov

Development and Utilization of Preclinical Research Models

To unravel the complex pathophysiology of L-argininosuccinic acid dysregulation and to test potential therapeutic strategies, researchers have developed and utilized various preclinical models. These models, ranging from whole animals to cultured cells, have been instrumental in advancing our understanding of Argininosuccinic Aciduria (ASA).

A significant breakthrough in ASA research was the development of murine models of Argininosuccinate Lyase (ASL) deficiency. nih.gov One particularly valuable model is the hypomorphic AslNeo/Neo mouse. nih.gov This model was created by inserting a neomycin resistance cassette into an intron of the Asl gene, which disrupts its transcription and leads to a significant reduction in ASL protein expression and enzyme activity (approximately 25% residual RNA and protein, and 16% residual enzyme activity). nih.govmdpi.com

The AslNeo/Neo mice recapitulate many of the key features of human ASA. nih.gov They exhibit a biochemical phenotype similar to patients, with hyperammonemia, elevated plasma argininosuccinic acid, and low plasma arginine. nih.gov These mice also display a distinct clinical phenotype, including growth restriction, abnormal hair patterning, and multi-organ dysfunction affecting the liver, kidneys, and cardiovascular system, such as elevated blood pressure. nih.govresearchgate.net Importantly, these mice also show evidence of systemic nitric oxide (NO) deficiency and endothelial dysfunction. nih.gov

The AslNeo/Neo mouse model has been crucial for:

Investigating the role of ASL in endogenous arginine and NO production. nih.govnih.gov

Demonstrating that neuronal oxidative/nitrosative stress is a key pathophysiological mechanism independent of hyperammonemia. nih.gov

Testing the efficacy of novel therapeutic approaches, such as gene therapy and mRNA-LNP therapeutics, which have shown the potential to correct the metabolic defect and improve survival in these mice. nih.govmdpi.com

Table 2: Characteristics of the AslNeo/Neo Mouse Model

| Characteristic | Description | Relevance to Human ASA |

|---|---|---|

| Genetic Modification | Neomycin cassette insertion in an Asl gene intron, creating a hypomorphic allele. nih.govmdpi.com | Models the genetic basis of ASL deficiency. |

| Biochemical Phenotype | Hyperammonemia, elevated plasma argininosuccinic acid, low plasma arginine. nih.gov | Mirrors the key biochemical markers of ASA in humans. nih.gov |

| Clinical Phenotype | Growth restriction, abnormal hair, multi-organ dysfunction (liver, kidney, cardiovascular), NO deficiency. nih.govresearchgate.net | Reflects the systemic nature of the disease and its long-term complications. nih.gov |

| Research Applications | Studying disease mechanisms, testing gene and mRNA therapies. nih.govmdpi.com | Provides a platform for developing and evaluating new treatments for ASA. |

In addition to animal models, in vitro cellular systems have been invaluable for dissecting the molecular and cellular mechanisms underlying the pathophysiology of L-argininosuccinic acid dysregulation.

Primary human fibroblasts from individuals with Argininosuccinic Aciduria (ASA) have been used to investigate the role of Argininosuccinate Lyase (ASL) in nitric oxide (NO) synthesis. nih.gov These studies have confirmed that human fibroblasts express the necessary components for NO production and have been instrumental in demonstrating that ASL is required for the utilization of both endogenous and extracellular arginine for NO synthesis. nih.govnih.gov

Furthermore, researchers have employed techniques such as siRNA-mediated knockdown of ASL in human cells, like human brain microvascular endothelial cells (HBMECs), to study the specific effects of ASL deficiency on cellular function. jci.org These models have been critical in elucidating the role of ASL and NO in maintaining the integrity of the blood-brain barrier. jci.org

In vitro models have also been used to directly assess the toxicity of argininosuccinic acid. medchemexpress.com For example, exposing rat brain tissue slices to argininosuccinic acid has provided direct evidence of its ability to induce oxidative stress, leading to lipid and protein damage and the depletion of cellular antioxidants. medchemexpress.com These cellular models offer a controlled environment to study specific pathological mechanisms and to screen potential therapeutic compounds without the complexities of a whole-organism system.

Investigating the "Arginine Paradox" in L-Argininosuccinic Acid Dysregulation

The "arginine paradox" refers to the perplexing observation that supplemental L-arginine can enhance nitric oxide (NO) production even when intracellular arginine concentrations appear to be sufficient to saturate the NO synthase (NOS) enzyme. nih.gov In the context of L-Argininosuccinic Aciduria (ASA), a disorder caused by the deficiency of argininosuccinate lyase (ASL), this paradox takes on a unique and critical dimension. While ASA leads to a deficiency in endogenous arginine synthesis, the standard therapeutic approach involves high-dose arginine supplementation. wikipedia.orgnih.govrarediseases.org However, this supplementation often fails to normalize NO-dependent functions, revealing a complex disruption in arginine metabolism that extends beyond simple substrate deficiency. nih.gov

The Core of the Paradox in ASA

In ASL deficiency, the enzyme responsible for cleaving argininosuccinic acid into arginine and fumarate is defective. nih.gov This block not only disrupts the urea cycle but also makes arginine a semi-essential amino acid that must be supplied exogenously. nih.gov The therapeutic goal of arginine supplementation is twofold: to replenish arginine for protein synthesis and other metabolic needs, and to drive the urea cycle forward to promote the excretion of waste nitrogen in the form of argininosuccinic acid. nih.govrarediseasesnetwork.org

Despite achieving normal or even high plasma arginine levels with supplementation, patients with ASA often exhibit signs of NO deficiency, such as systemic hypertension. nih.govuzh.ch This clinical observation forms the crux of the arginine paradox in ASA: if circulating arginine is plentiful, why is NO production impaired?

Research has shown that the availability of extracellular arginine does not guarantee its utilization by NOS for NO synthesis. nih.govnih.gov Studies using ASA patient fibroblasts and animal models have demonstrated that even with supra-physiological concentrations of supplemental arginine, NO production remains deficient. nih.gov This suggests that the problem lies not in the amount of available arginine, but in its delivery and compartmentalization within the cell.

Mechanistic Insights from Research Findings

The investigation into this paradox has revealed that ASL's role is not confined to the urea cycle. Emerging evidence strongly suggests that ASL is part of a molecular complex that channels arginine directly to NOS.

Subcellular Compartmentalization and Metabolite Channeling: One leading explanation for the paradox is the concept of intracellular arginine pools and metabolic channeling. nih.govnih.gov It is hypothesized that ASL is physically associated with NOS and other enzymes of the citrulline-arginine regeneration cycle, forming a "NO-synthome." aku.edu This complex ensures the efficient delivery of newly synthesized or transported arginine directly to NOS, bypassing the general cytosolic pool. In ASL deficiency, the absence of functional ASL disrupts this complex, impairing the channeling of both endogenously synthesized and exogenously supplied arginine to NOS. aku.edujci.org

Experimental Evidence: In vivo studies in ASA patients have provided direct evidence of this impaired utilization. Using stable isotope tracers, researchers have measured the flux of nitrogen from labeled arginine to citrulline, a dynamic marker of NO production. These studies confirmed a significant reduction in NO synthesis in ASA patients, even when they were receiving exogenous arginine. nih.gov This finding supports the hypothesis that ASL is structurally required for the proper utilization of arginine by NOS. nih.govjci.org

The following table summarizes key findings from in vitro experiments that highlight the failure of arginine supplementation to rescue NO production in the absence of functional ASL.

| Cell Type | Experimental Condition | Key Finding | Implication for Arginine Paradox |

| Human ASA Fibroblasts | Supplementation with supra-physiologic concentrations of arginine | Decreased NO production persisted despite high arginine levels. nih.gov | Demonstrates that extracellular arginine cannot compensate for the lack of functional ASL in driving NO synthesis. |

| Piglet Endothelial Cells | ASL-knockdown | Reduced NO production even with ample arginine supply. nih.gov | Confirms the essential role of ASL in endothelial NO synthesis, independent of its function in the hepatic urea cycle. |

| Human Brain Microvascular Endothelial Cells (HBMECs) | ASL-knockdown | Increased cell permeability, indicative of endothelial dysfunction. jci.org | Links the ASL-dependent NO deficiency directly to pathological consequences at the blood-brain barrier. |

Pathophysiological Consequences and Therapeutic Implications

The failure to resolve NO deficiency with standard arginine therapy has significant pathophysiological consequences. Chronic NO insufficiency is believed to contribute to the multisystemic nature of ASA, including the development of hypertension, liver disease, and neurological deficits that can occur even in the absence of severe hyperammonemia. nih.govjci.org

Furthermore, there is a theoretical concern that high-dose arginine supplementation, while necessary for nitrogen clearance, could be detrimental. By pushing the synthesis of argininosuccinic acid, it may lead to the accumulation of this potentially toxic metabolite. nih.gov Indeed, a clinical trial comparing high-dose versus low-dose arginine found that higher doses were associated with increased plasma argininosuccinate and elevated liver transaminases, suggesting a role for argininosuccinate in hepatic injury. nih.govrarediseasesnetwork.org

The following table presents data from a randomized clinical trial, illustrating the biochemical effects of different arginine supplementation strategies in ASA patients.

| Treatment Arm | Plasma Argininosuccinate (ASA) | Plasma Aspartate Aminotransferase (AST) | Key Outcome |

| High-Dose Arginine | Significantly Increased rarediseasesnetwork.org | Increased rarediseasesnetwork.org | Suggests high-dose arginine may contribute to liver inflammation, potentially via ASA toxicity. nih.govrarediseasesnetwork.org |

| Low-Dose Arginine + Sodium Phenylbutyrate | Lower than high-dose arm rarediseasesnetwork.org | Lower than high-dose arm rarediseasesnetwork.org | Indicates that reducing the arginine load while using an alternative nitrogen scavenger may be a safer strategy for liver function. rarediseasesnetwork.org |

These findings underscore the complexity of managing ASA and highlight the limitations of a treatment strategy focused solely on repleting plasma arginine. The arginine paradox in this context reveals a deeper level of metabolic dysregulation, where the structural role of the ASL enzyme in a dedicated NO-producing metabolon is critical. This has shifted research focus towards exploring alternative therapies, such as direct NO donors, to bypass the metabolic block and address the systemic complications of the disease. uzh.chclinicaltrials.gov

Emerging Research Avenues and Methodological Advances in L Argininosuccinic Acid Studies

Gene Editing Technologies (e.g., CRISPR base editors) for Investigating ASL Function

The advent of gene editing, particularly CRISPR-based technologies, has revolutionized the study of genetic disorders, including argininosuccinic aciduria. Researchers are now able to precisely model the disease in cells and explore corrective strategies at the genetic level.

Recent studies have demonstrated the potential of CRISPR adenine (B156593) base editors (ABEs) for treating ASL deficiency. nih.gov Unlike traditional CRISPR-Cas9 which creates double-strand breaks in DNA, base editors perform precise single-base conversions, which can be a safer approach for correcting point mutations. nih.govyoutube.com In a notable 2024 study, researchers successfully corrected the gene defect responsible for ASL deficiency. news-medical.net They used ABEs to fix the common Finnish founder mutation (c.1153C>T) in human-induced pluripotent stem cells (hiPSCs) derived from patients. nih.gov

The corrected stem cells were then differentiated into hepatocyte-like cells, which are the primary cells affected in urea (B33335) cycle disorders. nih.govfiliere-g2m.fr The results were significant: the edited cells showed a 1,000-fold decrease in the concentration of argininosuccinic acid compared to unedited cells, indicating a restoration of the urea cycle's function. nih.gov For delivery, the study utilized mRNA encapsulated in lipid nanoparticles (LNPs), a method that is compatible with clinical applications and offers a favorable safety profile. nih.govnews-medical.net This research highlights a highly efficient method for editing the disease-causing variant and restoring metabolic function, paving the way for potential gene therapies. nih.gov

| Parameter | Research Finding | Source |

| Technology Used | CRISPR Adenine Base Editors (ABEs) | nih.gov |

| Disease Model | Human-induced pluripotent stem cells (hiPSCs) from patients with the ASL Finnish founder variant | nih.gov |

| Delivery Method | mRNA encapsulated in lipid nanoparticles (LNPs) | nih.govnews-medical.net |

| Primary Outcome | 1,000-fold decrease in argininosuccinic acid levels in edited hepatocyte-like cells | nih.gov |

| Significance | Demonstrated successful genetic and functional correction of ASL deficiency in a clinically relevant cell model | news-medical.net |

Metabolomic Profiling of L-Argininosuccinic Acid and Related Metabolites

Metabolomic profiling, which involves the comprehensive measurement of all small-molecule metabolites in a biological sample, has become an invaluable tool for understanding the complex biochemical disturbances in urea cycle disorders. nih.gov This untargeted approach allows researchers to look beyond the primary defect and identify perturbations in interconnected metabolic pathways, revealing novel biomarkers and gaining deeper insights into the disease's pathophysiology. nih.govnih.gov

In patients with ASL deficiency, metabolomic analyses have confirmed the expected high concentrations of argininosuccinic acid and its anhydrides in blood, urine, and cerebrospinal fluid (CSF). nih.gov However, these studies have also uncovered previously unreported abnormalities. For instance, analysis of CSF from patients with the late-onset form of the disease revealed elevated concentrations of the pyrimidines pseudouridine (B1679824) and uridine. nih.gov In the same patients, plasma showed increased levels of orotic acid, and urine contained higher levels of uracil. nih.gov

These findings suggest that the metabolic disruption in ASL deficiency extends beyond the urea cycle, affecting pyrimidine (B1678525) metabolism, which could contribute to the neurological symptoms observed in patients. nih.govnih.gov Untargeted metabolomic analysis is therefore emerging as a powerful method not only for diagnosis but also for monitoring the systemic effects of the disease and the efficacy of treatments. nih.gov

| Metabolite | Body Fluid | Observation in ASL Deficiency | Source |

| Argininosuccinic Acid | Plasma, Urine, CSF | Elevated | nih.govnih.gov |

| Citrulline | Plasma | Elevated | nih.govwikipedia.org |

| Orotic Acid | Plasma | Elevated | nih.gov |

| Pseudouridine | Cerebrospinal Fluid (CSF) | Elevated | nih.gov |

| Uridine | Cerebrospinal Fluid (CSF) | Elevated | nih.gov |

| Uracil | Urine | Elevated | nih.gov |

Systems Biology Approaches to L-Argininosuccinic Acid Metabolism

A systems biology approach integrates data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of biological processes. This methodology is shifting the understanding of ASL deficiency from a single-enzyme defect to a complex, multi-systemic disorder. nih.govucl.ac.uk The enzyme ASL is now understood to be multifunctional, playing critical roles beyond its canonical function in the liver's urea cycle. nih.gov

ASL is crucial for the synthesis of arginine in virtually all tissues. mhmedical.com This locally produced arginine is a substrate for nitric oxide (NO) synthase, making ASL a key regulator of NO production, which is vital for processes like angiogenesis and neuronal function. nih.govnih.gov Furthermore, the ASL-catalyzed reaction produces fumarate (B1241708), directly linking the urea cycle to the citric acid cycle (Krebs cycle), a central hub of cellular energy metabolism. wikipedia.orgresearchgate.net

| Pathway | Connecting Metabolite | Role of ASL/Argininosuccinic Acid | Source |

| Urea Cycle | Argininosuccinic Acid | Intermediate for nitrogen disposal and arginine synthesis. | hmdb.cawikipedia.org |

| Citric Acid Cycle | Fumarate | ASL produces fumarate, which is an intermediate of the citric acid cycle. | wikipedia.orgresearchgate.net |

| Nitric Oxide (NO) Synthesis | L-Arginine | ASL is the only enzyme that can synthesize arginine de novo, which is the substrate for NO synthase. | nih.govmhmedical.com |

| Pyrimidine Metabolism | Aspartate | Aspartate, a precursor for argininosuccinic acid, is also a key component in pyrimidine synthesis. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products